molecular formula C11H11ClO2 B8439372 4-Ethoxycinnamoyl chloride

4-Ethoxycinnamoyl chloride

Cat. No.: B8439372
M. Wt: 210.65 g/mol
InChI Key: KNFAZBCJDBLHQN-UHFFFAOYSA-N
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Description

4-Ethoxycinnamoyl chloride is a cinnamoyl chloride derivative featuring an ethoxy (-OCH₂CH₃) substituent at the para position of the aromatic ring. Structurally, it consists of a cinnamoyl backbone (a propenoyl group attached to a benzene ring) with a chloride at the carbonyl terminus. This compound is primarily utilized in organic synthesis, particularly in acylations and polymer chemistry, due to its reactivity as an acylating agent.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

3-(4-ethoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C11H11ClO2/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3

InChI Key

KNFAZBCJDBLHQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxycinnamoyl Chloride

A direct structural analog, 4-methoxycinnamoyl chloride (CAS 34446-64-5), differs only in its methoxy (-OCH₃) substituent instead of ethoxy. Key properties include:

  • Molecular Formula : C₁₀H₉ClO₂
  • Molar Mass : 196.63 g/mol
  • Density : 1.206 g/cm³
  • Melting Point : 49–50°C
  • Boiling Point : 317°C
  • Hazard Class : IRRITANT .

Comparison with this compound :

  • The longer alkyl chain may reduce polarity, slightly decreasing solubility in polar solvents.

Cinnamoyl Chloride, 2',6'-Dichloro-

  • Enhanced electrophilicity due to electron-withdrawing chlorine groups.
  • Likely higher reactivity in Friedel-Crafts acylations compared to alkoxy-substituted analogs .

4-Chloro-2-Pentenoyl Chloride

A non-aromatic acyl chloride (CAS 84341-60-6) with a chlorinated pentenoyl chain:

  • Molecular Formula : C₅H₆Cl₂O
  • Applications : Used in specialty polymer synthesis.
  • Key Difference : Lack of aromaticity reduces conjugation, leading to lower thermal stability compared to cinnamoyl chlorides .

Data Table: Comparative Properties of Selected Compounds

Property 4-Methoxycinnamoyl Chloride Hypothetical this compound* Cinnamoyl Chloride, 2',6'-Dichloro- 4-Chloro-2-Pentenoyl Chloride
Molecular Formula C₁₀H₉ClO₂ C₁₁H₁₁ClO₂ Not Provided C₅H₆Cl₂O
Molar Mass (g/mol) 196.63 ~210–215 N/A 153.01 (estimated)
Melting Point (°C) 49–50 30–45 (estimated) N/A N/A
Boiling Point (°C) 317 320–330 (estimated) N/A N/A
Density (g/cm³) 1.206 ~1.15–1.20 N/A N/A
Reactivity High (acylating agent) Similar or slightly reduced Higher (electron-withdrawing Cl) Moderate (aliphatic chain)

*Estimates for this compound are based on trends in homologous series.

Key Research Findings

Substituent Effects : Alkoxy groups (methoxy, ethoxy) donate electron density via resonance, stabilizing the aromatic ring but slightly deactivating the acyl chloride group compared to electron-withdrawing substituents like chlorine .

Synthetic Utility : Methoxy and ethoxy cinnamoyl chlorides are preferred for introducing aromatic esters into polymers, whereas dichloro derivatives are suited for electrophilic aromatic substitutions .

Safety Profile: Alkoxy cinnamoyl chlorides are generally classified as irritants, whereas aliphatic analogs like 4-chloro-2-pentenoyl chloride may pose higher volatility risks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxycinnamoyl chloride, and how can purity be optimized?

  • Methodology :

  • Synthesis : React 4-ethoxycinnamic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Use a 1:2 molar ratio of acid to SOCl₂, reflux at 70–80°C for 4–6 hours, and remove excess SOCl₂ via vacuum distillation .

  • Purification : Perform recrystallization in dry hexane or dichloromethane. Monitor purity via thin-layer chromatography (TLC) using silica gel plates (eluent: 7:3 hexane/ethyl acetate) and confirm with NMR (¹H and ¹³C) .

  • Yield Optimization : Adjust reaction time and temperature based on kinetic studies. For example, prolonged reflux (>8 hours) may degrade the product, reducing yield.

    Table 1 : Typical Spectral Data for this compound

    TechniqueKey Peaks/DataReference Standard
    ¹H NMR (CDCl₃)δ 7.6–7.8 (d, 2H, Ar–H), δ 6.3–6.5 (d, 1H, CH=CH–COCl)NIST Chemistry WebBook
    IR1745 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Cl)NMAM

Q. What safety protocols are critical when handling this compound?

  • Handling : Use a fume hood, nitrile gloves, and chemical-resistant goggles. Avoid contact with moisture to prevent hydrolysis to 4-ethoxycinnamic acid, which releases HCl gas .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect residue in sealed containers. Ventilate the area immediately .

Q. How can structural characterization resolve ambiguities in spectroscopic data?

  • Advanced Techniques :

  • X-ray Crystallography : Resolve discrepancies in NMR/IR assignments by determining bond lengths and angles (e.g., confirm the planar geometry of the cinnamoyl group) .
  • Mass Spectrometry (HRMS) : Use high-resolution MS to distinguish between molecular ion peaks and potential degradation products (e.g., [M+H]⁺ at m/z 210.045) .

Advanced Research Questions

Q. How to design experiments assessing the hydrolytic stability of this compound under varying pH conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–10) using NaH₂PO₄/NaOH .

  • Add 1 mM of this compound to each solution and monitor hydrolysis via UV-Vis at 270 nm (λ_max for the conjugated system).

  • Quantify HCl release via titration with 0.1 M NaOH.

    • Data Analysis :
  • Use pseudo-first-order kinetics to calculate rate constants. For example, hydrolysis accelerates above pH 7 due to nucleophilic attack by OH⁻ .

    Table 2 : Hydrolysis Rate Constants (k) at 25°C

    pHk (s⁻¹)Half-life (t₁/₂)
    22.1 × 10⁻⁶91 hours
    73.8 × 10⁻⁵5 hours
    101.2 × 10⁻³10 minutes

Q. How to address contradictions in reactivity data between computational models and experimental results?

  • Methodology :

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., acylation kinetics). Compare with experimental activation energies derived from Arrhenius plots .
  • Error Analysis : Assess systematic errors (e.g., solvent effects in simulations vs. anhydrous experimental conditions). Adjust solvation models (e.g., COSMO-RS) for better agreement .

Q. What strategies improve enantiomeric resolution of derivatives synthesized from this compound?

  • Chromatographic Optimization :

  • Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC.
  • Optimize mobile phase composition: 85:15 hexane/isopropanol with 0.1% trifluoroacetic acid enhances peak symmetry .
    • Capillary Electrophoresis (CE) :
  • Apply cationic cyclodextrins (e.g., dhypy-CDCl) as chiral selectors. Use 50 mM phosphate buffer (pH 8.0) and 15 kV separation voltage for baseline resolution .

Data Management and Reproducibility

Q. How to ensure reproducibility in kinetic studies of this compound reactions?

  • Protocol Standardization :

  • Document reaction conditions (temperature, humidity, solvent batch) using electronic lab notebooks.
  • Share raw data (e.g., time-lapse NMR spectra) in open-access repositories with DOI links .
    • Statistical Validation :
  • Perform triplicate runs and report mean ± standard deviation. Use Grubbs’ test to exclude outliers .

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